3,3,3-trifluoro-N-((4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methyl)propane-1-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
3,3,3-trifluoro-N-((4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methyl)propane-1-sulfonamide is a useful research compound. Its molecular formula is C11H16F3N3O2S and its molecular weight is 311.32. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
Mode of Action
It is hypothesized that the compound may interact with its targets through non-covalent interactions, possibly involving the strong electronegativity of the fluorine atoms which modifies the dipole moment of the fluorinated aromatic rings .
Pharmacokinetics
The presence of the trifluoromethyl group and the sulfonamide moiety could potentially influence its pharmacokinetic properties, including its absorption and distribution within the body, its metabolic stability, and its route of excretion .
Biological Activity
3,3,3-Trifluoro-N-((4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methyl)propane-1-sulfonamide is a compound of interest due to its potential biological activities. With a molecular formula of C11H16F3N3O2S and a molecular weight of 311.32 g/mol, this sulfonamide derivative has been studied for its pharmacological properties, particularly in the context of enzyme inhibition and therapeutic applications.
Chemical Structure and Properties
The compound features a trifluoromethyl group and a tetrahydropyrazolo[1,5-a]pyridine moiety, which contribute to its unique biological profile. The presence of the sulfonamide group enhances its solubility and bioavailability.
Property | Value |
---|---|
Molecular Formula | C11H16F3N3O2S |
Molecular Weight | 311.32 g/mol |
Purity | Typically 95% |
The biological activity of this compound is primarily attributed to its ability to inhibit specific enzymes involved in various biochemical pathways. Studies suggest that it may act as an inhibitor of dihydroorotate dehydrogenase (DHODH), an enzyme critical for pyrimidine synthesis. This inhibition can lead to effects on cellular proliferation and immune response modulation.
Antitumor Activity
Research indicates that derivatives of pyrazolo compounds exhibit significant antitumor properties. For example, related compounds have shown effectiveness against various cancer cell lines by targeting key signaling pathways involved in tumor growth and survival . The potential for this compound as an antitumor agent warrants further investigation.
Antimicrobial Activity
The compound's structure suggests possible antimicrobial properties. Similar pyrazole derivatives have demonstrated notable activity against bacterial and fungal strains . The sulfonamide group is known for its role in antibacterial activity by inhibiting folic acid synthesis in bacteria.
Inhibition Studies
In vitro assays have confirmed the inhibitory effects of related compounds on DHODH. For instance, studies have shown that certain pyrazole derivatives are more effective than established inhibitors like brequinar and teriflunomide . This highlights the potential of this compound as a novel therapeutic candidate.
Case Studies and Research Findings
- Inhibition of DHODH : A study demonstrated that a series of pyrazole derivatives effectively inhibited DHODH in cell-based assays. The findings suggest that these compounds could be developed into immunosuppressive agents for conditions like autoimmune diseases .
- Antifungal Activity : Research on related compounds indicates their efficacy against phytopathogenic fungi. This suggests that this compound may also possess antifungal properties worth exploring .
Properties
IUPAC Name |
3,3,3-trifluoro-N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-ylmethyl)propane-1-sulfonamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16F3N3O2S/c12-11(13,14)4-6-20(18,19)16-8-9-7-15-17-5-2-1-3-10(9)17/h7,16H,1-6,8H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QNNJJEGAGZUICY-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN2C(=C(C=N2)CNS(=O)(=O)CCC(F)(F)F)C1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16F3N3O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.33 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.